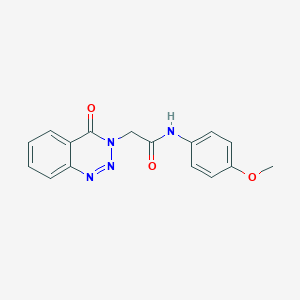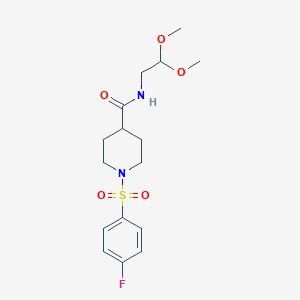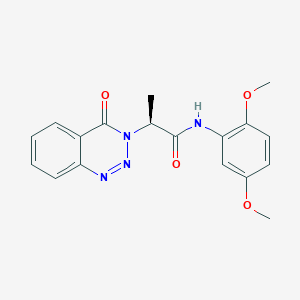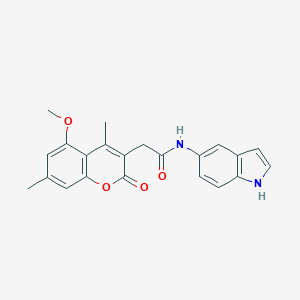![molecular formula C13H17BrN2O B361751 3-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide CAS No. 386297-55-8](/img/structure/B361751.png)
3-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
Vue d'ensemble
Description
3-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide (BPEB) is a synthetic compound with a wide range of potential applications in scientific research. It is an organic molecule with a molecular weight of 333.3 g/mol, and its structure consists of a benzamide group, a pyrrolidine ring, and a bromo substituent. It is a colorless solid at room temperature, and it has been used as a reagent in organic synthesis due to its high reactivity. BPEB has been used in a variety of scientific applications, including as an inhibitor of enzymes, as a fluorescent probe, and as a tool to study the structure and function of proteins.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
The pyrrolidine ring and its derivatives, including the specific structure of 3-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide, play a crucial role in drug discovery, especially in the creation of bioactive molecules with targeted selectivity. These compounds are designed based on synthetic strategies that involve either the construction of the ring from various cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings. The stereogenicity of carbons in the pyrrolidine ring is highlighted for its impact on the biological profile of drug candidates, suggesting that different stereoisomers and spatial orientations of substituents can lead to diverse binding modes with enantioselective proteins.
Biological Functions and Structural Biology
A significant area of application for pyrrolidine derivatives is in the study of autophagy-related proteins in Plasmodium falciparum, a malaria parasite. Compounds such as 2-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl) benzamide have been identified as potent inhibitors of the P. falciparum Atg8-Atg3 protein-protein interaction, demonstrating the potential of these compounds as novel antimalarial drug candidates. This highlights an avenue for further research into pyrrolidine-based compounds for therapeutic applications (Usman et al., 2023).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit significant activity against various biological targets .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to impact various biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-5-3-4-11(10-12)13(17)15-6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLSNORGPUUODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-9-(2,2,6,6-tetramethyl-4-piperidinyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361668.png)
![2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B361672.png)



![4-(4-methoxyphenyl)-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361679.png)
![5,7-Dipropyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B361682.png)
![N-(3,4-dimethoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B361684.png)
![2-[({4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetyl)amino]benzamide](/img/structure/B361686.png)
![N-[4-(11-chloro-6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetamide](/img/structure/B361688.png)
![2-(4-fluorophenyl)-N-[3-(methylsulfanyl)-1-(1,5,6,7-tetrahydrospiro{imidazo[4,5-c]pyridine-4,4'-piperidine}-1'-ylcarbonyl)propyl]acetamide](/img/structure/B361689.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B361690.png)

![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B361692.png)